molecular formula C18H18N4O2 B2942534 4-(3-(1-ethyl-1H-indol-3-yl)ureido)benzamide CAS No. 922850-46-2

4-(3-(1-ethyl-1H-indol-3-yl)ureido)benzamide

Cat. No.: B2942534
CAS No.: 922850-46-2
M. Wt: 322.368
InChI Key: BYKHTXMAQVCRIL-UHFFFAOYSA-N
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Description

4-(3-(1-ethyl-1H-indol-3-yl)ureido)benzamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . The exact nature of these interactions and changes would depend on the specific target and the biological activity .

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple pathways. The downstream effects of these pathway alterations would likely be diverse and dependent on the specific biological activity being exerted.

Result of Action

Given the various biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(1-ethyl-1H-indol-3-yl)ureido)benzamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis method.

    Introduction of the Ethyl Group: The ethyl group can be introduced at the 1-position of the indole ring through alkylation reactions.

    Urea Formation: The urea moiety can be introduced by reacting the ethyl-substituted indole with an isocyanate derivative.

    Benzamide Formation: The final step involves the reaction of the urea derivative with a benzoyl chloride derivative to form the benzamide moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow processes and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(3-(1-ethyl-1H-indol-3-yl)ureido)benzamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: The compound can undergo reduction reactions, particularly at the urea and benzamide moieties, to form corresponding amines.

    Substitution: The compound can participate in substitution reactions, particularly at the benzamide moiety, where the amide group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

    Oxidation: Oxidation of the indole ring can lead to the formation of indole-2,3-diones and other oxidized derivatives.

    Reduction: Reduction of the urea and benzamide moieties can result in the formation of corresponding amines.

    Substitution: Substitution reactions can yield a variety of derivatives with different functional groups attached to the benzamide moiety.

Scientific Research Applications

4-(3-(1-ethyl-1H-indol-3-yl)ureido)benzamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound can be used in biological studies to investigate its effects on various biological systems. It may serve as a probe to study specific biochemical pathways.

    Medicine: The compound has potential therapeutic applications due to its biological activity. It may be investigated for its potential as a drug candidate for various diseases.

    Industry: The compound can be used in the development of new materials and products. Its unique properties may make it suitable for use in various industrial applications.

Comparison with Similar Compounds

Similar Compounds

    4-(3-(1H-indol-3-yl)ureido)benzamide: Similar structure but lacks the ethyl group at the 1-position of the indole ring.

    4-(3-(1-methyl-1H-indol-3-yl)ureido)benzamide: Similar structure but has a methyl group instead of an ethyl group at the 1-position of the indole ring.

    4-(3-(1-ethyl-1H-indol-3-yl)ureido)benzoic acid: Similar structure but has a carboxylic acid group instead of a benzamide moiety.

Uniqueness

4-(3-(1-ethyl-1H-indol-3-yl)ureido)benzamide is unique due to the presence of the ethyl group at the 1-position of the indole ring and the combination of the urea and benzamide moieties. This unique structure may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

4-[(1-ethylindol-3-yl)carbamoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-2-22-11-15(14-5-3-4-6-16(14)22)21-18(24)20-13-9-7-12(8-10-13)17(19)23/h3-11H,2H2,1H3,(H2,19,23)(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKHTXMAQVCRIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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